molecular formula C12H10F3N3O2 B2629543 5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-40-4

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2629543
CAS No.: 338394-40-4
M. Wt: 285.226
InChI Key: CNUUJKVEUNCMOA-UHFFFAOYSA-N
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Description

5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C12H10F3N3O2 and its molecular weight is 285.226. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Tautomeric Forms

5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, a category to which the compound belongs, have been structurally analyzed. They exist predominantly as the (aryl1amino)methylene tautomer and exhibit intramolecular hydrogen bonding between the CO and exocyclic NH groups (Rockley & Summers, 1981).

Synthesis and Spectroscopic Analysis

The synthesis and spectroscopic analysis of a new heterocyclic system involving the compound's derivatives were studied. The synthesis involves reactions with hydroxylamine and further processing with trichloroacetyl isocyanate/potassium carbonate, leading to novel compounds. These compounds were characterized using single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).

Mass Spectral Fragmentation

A study on the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, which closely relates to the compound , revealed the principal initial fragmentation routes and minor routes involving the loss of specific groups or rupture of the pyrazolone ring (Keats et al., 1982).

Reactivity Studies

The reactivity of derivatives of 5-methyl-4-[(propylsulfanyl)methyl]-2,4-dihydro-3H-pyrazol-3-one with peroxyl radicals was examined. This study showed inhibition of radical-chain peroxidation in various mediums, providing insights into the compound's reactive nature and potential applications in inhibiting peroxidation processes (Yakypova et al., 2021).

Solubility and Thermodynamic Studies

The solubility and thermodynamic properties of 2,4-dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one in various solvents were studied, providing crucial data for optimizing purification processes. This study offers valuable insights into the solubility behavior and thermodynamic interactions of similar compounds (Xie et al., 2016).

Properties

IUPAC Name

5-methyl-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-10(11(19)18-17-7)6-16-8-2-4-9(5-3-8)20-12(13,14)15/h2-6H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNPAPNLZUXZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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